N1-(2-nitrophenyl)-N2-(2-(4-phenylpiperazin-1-yl)-2-(pyridin-3-yl)ethyl)oxalamide is a complex organic compound with potential applications in medicinal chemistry. This compound features several functional groups, including nitrophenyl, piperazine, and pyridine, which may contribute to its biological activity. The molecular formula is , and it has a molecular weight of approximately 474.521 g/mol. Its CAS number is 886946-04-9, indicating its unique identification in chemical databases.
The compound is primarily synthesized for research purposes and is not intended for therapeutic or veterinary use. It is available from various chemical suppliers, including EvitaChem and Smolecule, which provide this compound for scientific research applications.
This compound falls under the category of oxalamides, which are derivatives of oxalic acid where one or both of the acidic hydrogens are replaced by organic groups. The presence of multiple functional groups suggests that it may exhibit diverse pharmacological properties.
The synthesis of N1-(2-nitrophenyl)-N2-(2-(4-phenylpiperazin-1-yl)-2-(pyridin-3-yl)ethyl)oxalamide typically involves several steps, including the formation of the piperazine and pyridine moieties followed by coupling reactions to form the final oxalamide structure.
While specific synthetic routes for this compound are not extensively documented in public literature, similar compounds involving piperazine derivatives often utilize alkylation reactions where piperazine is reacted with appropriate halides or acylating agents under controlled conditions. For example, a common method includes reacting piperazine with an appropriate alkyl halide in a solvent like acetone, often in the presence of a base such as potassium carbonate to facilitate the reaction .
The molecular structure of N1-(2-nitrophenyl)-N2-(2-(4-phenylpiperazin-1-yl)-2-(pyridin-3-yl)ethyl)oxalamide can be represented by its IUPAC name and simplified structural formula:
C1CN(CCN1C2=CC=CC=C2)C(CNC(=O)C(=O)NC3=CC=C(C=C3)[N+](=O)[O-])C4=CN=CC=C4
The compound's molecular weight (474.521 g/mol) and its various structural components indicate that it possesses significant steric and electronic properties due to the presence of multiple aromatic rings and heteroatoms.
N1-(2-nitrophenyl)-N2-(2-(4-phenylpiperazin-1-yl)-2-(pyridin-3-yl)ethyl)oxalamide may participate in various chemical reactions typical for amides and aromatic compounds, including:
The stability of the nitro group allows for selective reduction without affecting other functional groups, making this compound versatile for further derivatization in synthetic chemistry.
The presence of piperazine suggests potential interactions with serotonin receptors, while the pyridine ring may facilitate interactions with other biological targets. Further pharmacological studies would be necessary to elucidate specific pathways involved.
Key chemical properties include:
This compound has potential applications in drug discovery and development due to its complex structure and functional groups that may exhibit biological activity. It could serve as a lead compound for developing new pharmaceuticals targeting neurological disorders or other conditions influenced by serotonin pathways.
CAS No.: 109434-24-4
CAS No.: 20303-60-0
CAS No.: 158251-55-9
CAS No.: 2221-82-1
CAS No.: 466-43-3
CAS No.: 75023-40-4